

Conformational Analysis of 7-Membered Thiazepane Rings: A Technical Guide

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Compound of Interest

Compound Name: *5-Oxo-1,4-thiazepane-3-carboxylic acid*
CAS No.: *108051-20-3*
Cat. No.: *B2514364*

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Executive Summary

The 7-membered thiazepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique vectors for side-chain presentation that distinctively differ from the ubiquitous piperidines or pyrrolidines. However, their utility is often hampered by their conformational flexibility—a phenomenon known as pseudorotation.

Unlike 6-membered rings, which lock securely into chair conformations, thiazepanes exist on a flattened energy landscape where the Twist-Chair (TC) and Twist-Boat (TB) conformers compete, separated by low energy barriers (

kcal/mol).

This guide provides a rigorous, self-validating workflow to determine, predict, and lock the bioactive conformation of 1,4-thiazepane and its isomers. We synthesize Density Functional Theory (DFT) with Variable Temperature NMR (VT-NMR) to move beyond static models into dynamic solution-state realities.

Part 1: The Structural Landscape

The Heteroatom Effect in Medium Rings

In cycloheptane, the Twist-Chair (TC) is the global minimum. However, introducing Sulfur (S) and Nitrogen (N) into the ring alters this landscape drastically due to three factors:

- **Bond Length Disparity:** The C–S bond (\AA) is significantly longer than the C–N (\AA) or C–C (\AA) bonds. This elongation "flattens" the ring in the vicinity of the sulfur atom.
- **Bond Angle Compression:** The C–S–C angle ($^\circ$) is much sharper than the tetrahedral angle ($^\circ$), introducing local strain that destabilizes the classic Chair form.
- **Transannular Interactions:** In 1,4-thiazepanes, the repulsion between the lone pairs of Sulfur and Nitrogen can force the ring into a Twist-Boat conformation to maximize separation, depending on the protonation state of the nitrogen.

The Pseudorotation Pathway

The conformational interconversion of thiazepanes does not follow a simple "flip" like cyclohexane. It follows a pseudorotation itinerary described by Cremer-Pople puckering parameters.^[1]

- **Global Minimum:** Usually the Twist-Chair (TC).
- **Local Minimum:** The Twist-Boat (TB) (often favored by bulky substituents at C2 or C7).
- **Transition State:** The Chair (C) or Boat (B) forms often serve as high-energy transition states rather than stable minima.

Visualization of the Energy Landscape

The following diagram illustrates the pseudorotation pathway and the energy barriers typically encountered in 1,4-thiazepane derivatives.

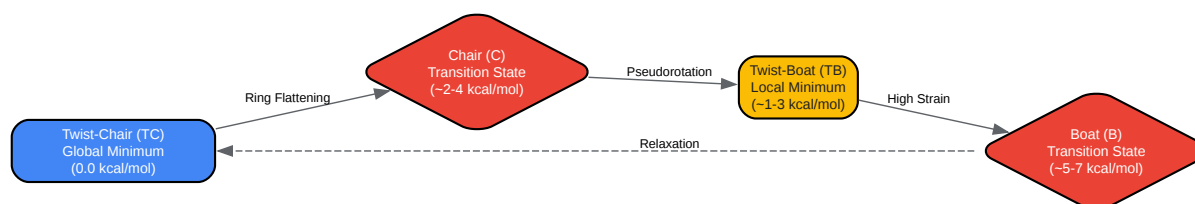


Figure 1: Pseudorotation energy landscape of 1,4-thiazepane. The TC is typically the ground state.

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Part 2: Computational Protocol (In Silico)

To accurately predict the conformation, one cannot rely on molecular mechanics (MM) alone. The force field parameters for C–S–C–C dihedrals in 7-membered rings are often poorly parameterized.

Protocol 1: Hybrid Conformational Search

Objective: Identify all accessible minima within a 5 kcal/mol window.

- Stochastic Search (Monte Carlo):
 - Use the MMFF94x force field. It handles the electrostatics of the S–N dipole better than standard OPLS.
 - Solvent: Vacuum (dielectric constant).
 - Steps: Generate 10,000 conformers; filter duplicates (RMSD < 0.5 Å).
- DFT Optimization (Geometry):

- Take the lowest 20 conformers from step 1.
- Theory Level: B3LYP-D3(BJ)/6-31G(d).
- Note: The -D3(BJ) dispersion correction is critical. Without it, the attractive forces between transannular hydrogens are underestimated, leading to incorrect "open" structures.
- Single Point Energy (Refinement):
 - Theory Level: M06-2X/def2-TZVP using the SMD Solvation Model (matching your NMR solvent, e.g., Chloroform or DMSO).
 - Why M06-2X? It is superior for main-group thermochemistry and non-covalent interactions in medium rings.
- Boltzmann Weighting:
 - Calculate

for each conformer.
 - Derive population percentages at 298K.

Part 3: Experimental Validation (NMR)

Computational models are hypotheses. NMR provides the verdict. In 7-membered rings, room temperature (RT) NMR often shows "averaged" signals due to rapid pseudorotation.

Protocol 2: Variable Temperature (VT) NMR

Objective: Freeze the pseudorotation to observe distinct conformers.

- Solvent Selection:
 - Use CD₂Cl₂ (Methylene Chloride-d₂) or Toluene-d₈.
 - Reason: These solvents remain liquid down to -90°C (183 K), which is necessary to reach the decoalescence temperature of thiazepanes.

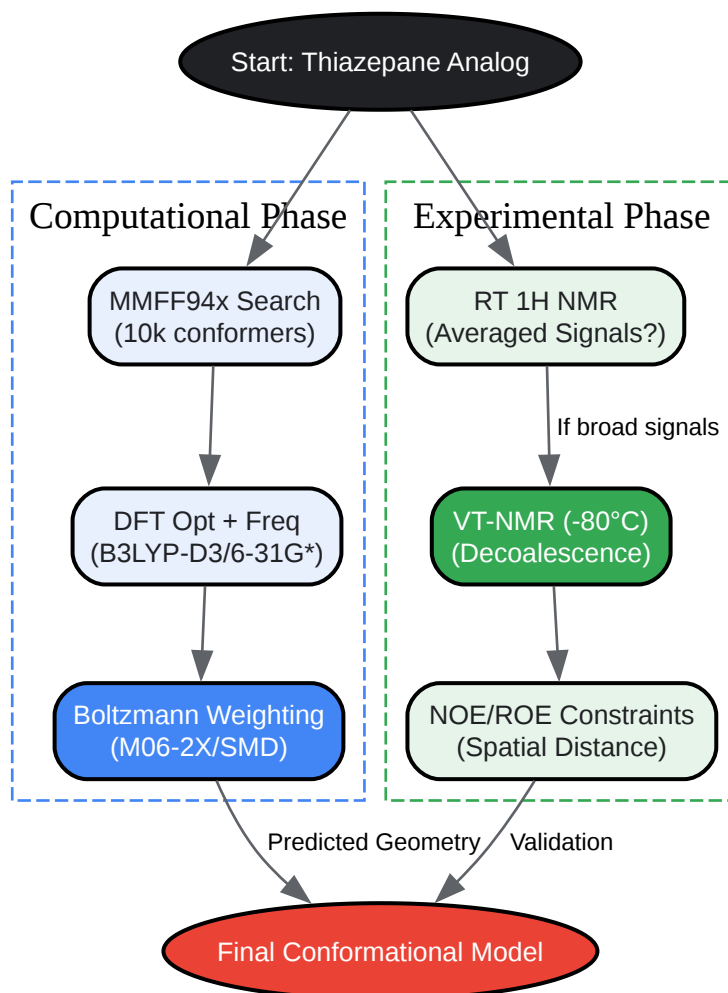
- Experiment Setup:
 - Acquire ^1H NMR at 25°C (298 K).
 - Cool in 10°C increments. Monitor the broadening of the geminal protons adjacent to Sulfur (C2 or C7).
 - Coalescence Point (): Typically found between -40°C and -60°C for thiazepanes. Below , the signals will split into distinct sets for the TC and TB conformers.
- Coupling Constant Analysis ():
 - Use the Karplus-Altona Equation to correlate observed values with dihedral angles from your DFT models.
 - Key Diagnostic: In a Twist-Chair, the vicinal coupling at the C5-C6 bond often shows one large anti-periplanar coupling ($\sim 10\text{-}12$ Hz) and one small gauche coupling ($\sim 2\text{-}3$ Hz). In a Twist-Boat, these values average out or invert.

Data Summary: Diagnostic Signals

Feature	Twist-Chair (TC)	Twist-Boat (TB)
S-C-H Orientation	Pseudo-axial / Pseudo-equatorial	Eclipsed / Isoclinal
Geminal (S-CH ₂)	Large separation (> 0.5 ppm)	Small separation (< 0.2 ppm)
Vicinal (C-C)	Distinct Large/Small (11 Hz / 3 Hz)	Averaged (6-8 Hz)
Relative Energy	0.0 kcal/mol (Global Min)	+1.5 to 3.0 kcal/mol

Part 4: Integrated Workflow

The following diagram details the decision tree for determining the bioactive conformation.



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Sources

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